AM Toxin III
Overview
Description
AM Toxin III is a host-specific phytotoxic metabolite produced by the fungus Alternaria mali. This compound is known for its role in causing Alternaria blotch on apple trees, a disease that significantly affects apple production. This compound is a cyclic depsipeptide, which means it contains both peptide and ester bonds in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
AM Toxin III is typically isolated from the culture filtrates of Alternaria mali. The fungus is cultivated at 28°C for two weeks in Richards’ medium. The culture filtrate and mycelial mat are then extracted with ethyl acetate. The combined extract is evaporated, and the residue is dissolved in water containing a small amount of methanol. This solution is separated into five fractions by successive extraction with n-hexane, cyclohexane, toluene, dichloromethane, and ethyl acetate .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific application in research and its phytotoxic nature. The compound is primarily produced in laboratory settings for scientific studies.
Chemical Reactions Analysis
Types of Reactions
AM Toxin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s structure and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to study the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to investigate the reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which help in understanding its structure-activity relationship and potential modifications for enhanced biological activity .
Scientific Research Applications
AM Toxin III has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:
Chemistry: It is used to study the structure and function of cyclic depsipeptides.
Biology: Researchers use this compound to understand the mechanisms of host-specific phytotoxins and their effects on plant cells.
Agriculture: The compound is studied for its role in plant-pathogen interactions, helping to develop strategies for managing Alternaria blotch in apple orchards
Mechanism of Action
AM Toxin III exerts its effects by targeting specific sites within the host plant cells. It primarily affects the chloroplasts, leading to a reduction in chlorophyll content and disorganization of the grana lamella. This disruption in chloroplast function results in veinal necrosis along the leaf nerves of susceptible apple cultivars .
Comparison with Similar Compounds
AM Toxin III is part of a group of host-specific toxins produced by Alternaria species. Similar compounds include:
AK Toxin: Produced by Alternaria alternata, it targets the plasma membrane of host cells.
AF Toxin: Another toxin from Alternaria alternata, known for causing rapid and severe damage to the host plant cells.
ACT Toxin: Produced by Alternaria citri, it affects the plasma membrane and causes cell death in susceptible citrus plants
This compound is unique due to its specific action on apple trees and its distinct chemical structure, which includes a hydroxy group on the para-substitution of the phenyl ring .
Properties
IUPAC Name |
9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-12(2)18-21(29)25-17(7-5-6-15-8-10-16(26)11-9-15)20(28)23-13(3)19(27)24-14(4)22(30)31-18/h8-12,14,17-18,26H,3,5-7H2,1-2,4H3,(H,23,28)(H,24,27)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURJQNPXSDHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973351 | |
Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57765-94-3 | |
Record name | AM Toxin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057765943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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